2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE
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Overview
Description
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE is a compound that has garnered interest due to its potential therapeutic applications. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities. This compound is particularly noted for its interaction with alpha1-adrenergic receptors, making it a candidate for treating various neurological and cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE typically involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method ensures high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine ring.
Reduction: This can be used to alter the oxidation state of the sulfur atom in the thioxoacetamide group.
Substitution: This reaction is common in modifying the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interaction with alpha1-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications include treating cardiovascular and neurological disorders.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and benign prostate hyperplasia.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.
Urapidil: Used for managing hypertension, it also targets alpha1-adrenergic receptors.
Uniqueness
What sets 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE apart is its specific binding affinity and pharmacokinetic profile. Studies have shown that it exhibits alpha1-adrenergic affinity in the range of 22 nM to 250 nM, making it a potent candidate for further research .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-18-11-5-3-2-4-10(11)15-6-8-16(9-7-15)13(19)12(14)17/h2-5H,6-9H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRIKGKUMXZRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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